molecular formula C13H15ClF3N B14128028 4-[[3-(trifluoroMethyl)phenyl]Methylene]piperidine, hydrochloride CAS No. 183950-20-1

4-[[3-(trifluoroMethyl)phenyl]Methylene]piperidine, hydrochloride

Cat. No.: B14128028
CAS No.: 183950-20-1
M. Wt: 277.71 g/mol
InChI Key: OLAMFEKFOMTBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]azepane typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with azepane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-(trifluoromethyl)phenyl]azepane: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azepanes, while oxidation and reduction reactions can produce corresponding oxides and amines .

Scientific Research Applications

2-[4-Chloro-3-(trifluoromethyl)phenyl]azepane: has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Chloro-3-(trifluoromethyl)phenyl]azepane: is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a seven-membered azepane ring. These features contribute to its distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

183950-20-1

Molecular Formula

C13H15ClF3N

Molecular Weight

277.71 g/mol

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methylidene]piperidine;hydrochloride

InChI

InChI=1S/C13H14F3N.ClH/c14-13(15,16)12-3-1-2-11(9-12)8-10-4-6-17-7-5-10;/h1-3,8-9,17H,4-7H2;1H

InChI Key

OLAMFEKFOMTBTD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CC2=CC(=CC=C2)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.